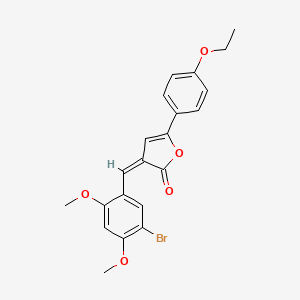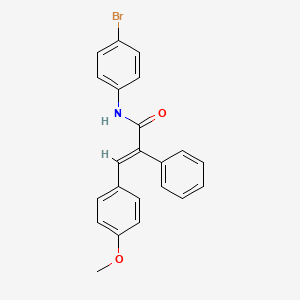
3-(5-bromo-2,4-dimethoxybenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-bromo-2,4-dimethoxybenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone is a synthetic compound that has been widely used in scientific research. This compound is also known as bromo-substituted chalcone and has gained significant attention due to its potential applications in various fields such as medicine, agriculture, and material science.
Mechanism of Action
The mechanism of action of 3-(5-bromo-2,4-dimethoxybenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone involves the inhibition of the Akt/mTOR signaling pathway. This pathway is involved in the regulation of cell growth and survival. Inhibition of this pathway leads to the induction of apoptosis in cancer cells. This compound has also been found to exhibit anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
3-(5-bromo-2,4-dimethoxybenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone has been found to exhibit significant biochemical and physiological effects. In cancer cells, this compound induces apoptosis by inhibiting the Akt/mTOR signaling pathway. This compound has also been found to exhibit anti-inflammatory and antioxidant properties. In agriculture, this compound enhances the growth of various crops and has shown promising results as a natural insecticide.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(5-bromo-2,4-dimethoxybenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone in lab experiments include its potential applications in various fields such as medicine, agriculture, and material science. This compound has also been found to exhibit significant biochemical and physiological effects. However, the limitations of using this compound include its high cost of synthesis and limited availability.
Future Directions
There are several future directions for the research on 3-(5-bromo-2,4-dimethoxybenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone. In medicine, further studies are needed to explore the potential of this compound as an anti-cancer agent. In agriculture, research is needed to optimize the use of this compound as a plant growth regulator and natural insecticide. In material science, this compound can be further explored for its potential as a precursor for the synthesis of various functional materials.
Synthesis Methods
The synthesis of 3-(5-bromo-2,4-dimethoxybenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone involves the reaction of 5-bromo-2,4-dimethoxybenzaldehyde and 4-ethoxyacetophenone in the presence of a base such as potassium hydroxide. The reaction takes place via the Claisen-Schmidt condensation reaction and yields the desired chalcone. The chalcone is then cyclized using a Lewis acid catalyst such as aluminum chloride to form the furanone ring. The final product is obtained after purification using column chromatography.
Scientific Research Applications
3-(5-bromo-2,4-dimethoxybenzylidene)-5-(4-ethoxyphenyl)-2(3H)-furanone has been extensively used in scientific research due to its potential applications in various fields. In medicine, this compound has shown promising results as an anti-cancer agent. It has been found to induce apoptosis in cancer cells by inhibiting the Akt/mTOR signaling pathway. This compound has also been studied for its anti-inflammatory and antioxidant properties.
In agriculture, this compound has been investigated for its potential use as a plant growth regulator. It has been found to enhance the growth of various crops such as tomato, cucumber, and rice. This compound has also been studied for its insecticidal properties and has shown promising results as a natural insecticide.
In material science, this compound has been used as a precursor for the synthesis of various functional materials such as fluorescent dyes and liquid crystals.
properties
IUPAC Name |
(3Z)-3-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-5-(4-ethoxyphenyl)furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrO5/c1-4-26-16-7-5-13(6-8-16)19-11-15(21(23)27-19)9-14-10-17(22)20(25-3)12-18(14)24-2/h5-12H,4H2,1-3H3/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJJLXIFIODEOT-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=CC3=CC(=C(C=C3OC)OC)Br)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=C/C(=C/C3=CC(=C(C=C3OC)OC)Br)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-7-[2-(2-naphthyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one](/img/structure/B5132380.png)
![N-[2-(2-fluorophenyl)ethyl]-4-(4-methoxyphenyl)-2-butanamine](/img/structure/B5132381.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5132388.png)
![5-{3-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5132392.png)
![N-({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B5132406.png)

![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2,6-dimethyl-4-pyrimidinecarboxamide](/img/structure/B5132425.png)

![N,N'-[(10-oxo-9,10-dihydroanthracene-9,9-diyl)di-4,1-phenylene]bis(2-phenylacetamide)](/img/structure/B5132436.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B5132440.png)
![2,4-dichloro-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5132447.png)
![2-(2-{4-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1-piperazinyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B5132462.png)
![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-2-iodobenzamide](/img/structure/B5132480.png)
